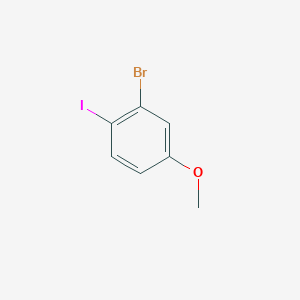

2-Bromo-1-iodo-4-methoxybenzene

Descripción

General Significance of Dihalogenated Aryl Ethers in Organic Synthesis

Dihalogenated aryl ethers, a specific class of halogenated aromatic compounds, are characterized by an ether group and two halogen atoms attached to an aromatic ring. These compounds are of particular importance in organic synthesis due to the differential reactivity of the halogen atoms, which allows for selective chemical modifications. cymitquimica.com The methoxy (B1213986) group, a common ether functionality, is an electron-donating group that can influence the reactivity and stability of the aromatic ring. cymitquimica.com

The strategic placement of two different halogens, such as in 2-Bromo-1-iodo-4-methoxybenzene, offers a powerful tool for sequential, site-selective reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures that would be difficult to achieve otherwise. The varied electronic and steric properties of different halogens allow for a high degree of control in synthetic transformations.

Strategic Role of Regioselective Halogenation in Complex Molecule Synthesis

Regioselective halogenation, the ability to introduce a halogen atom at a specific position on an aromatic ring, is a critical aspect of synthetic organic chemistry. tandfonline.comrsc.org The position of the halogen atom dictates the subsequent transformations and ultimately the structure of the final product. For electron-rich aromatic compounds, achieving mono-halogenation can be challenging, as the reaction can often lead to multiple halogen additions. tandfonline.com Therefore, the development of methods for controlled and regioselective halogenation is an area of active research. tandfonline.comacs.org

The ability to control the regioselectivity of halogenation is paramount in the synthesis of complex molecules where precise substitution patterns are required. rsc.orgacs.org This control is often achieved through the careful choice of halogenating agents, catalysts, and reaction conditions. acs.org The strategic introduction of halogens allows for the stepwise construction of intricate molecular frameworks, a key process in the discovery and development of new chemical entities.

Overview of Aryl Halide Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are key coupling partners in a multitude of transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings have revolutionized organic synthesis, allowing for the efficient construction of complex molecules from simple precursors. rsc.orgthieme.de

The reactivity of an aryl halide in these reactions is largely dependent on the nature of the halogen atom. In general, the reactivity follows the order: I > Br > Cl. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond makes aryl iodides the most reactive substrates, often requiring milder reaction conditions. Conversely, the stronger carbon-chlorine bond makes aryl chlorides the least reactive. This differential reactivity allows for selective cross-coupling reactions when multiple different halogens are present on the same aromatic ring. researchgate.net

The choice of catalyst, often a palladium or nickel complex, and the supporting ligands are crucial for the success of these coupling reactions. nih.govacs.org The development of highly active and versatile catalyst systems has greatly expanded the scope and applicability of these powerful synthetic methods. rsc.org

The Compound in Focus: this compound

The chemical compound this compound is an interesting example of a dihalogenated aryl ether. chemicalbook.com Its structure, featuring a bromine atom, an iodine atom, and a methoxy group on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. cymitquimica.comchemicalbook.com

| Property | Value |

| Chemical Formula | C7H6BrIO |

| Molecular Weight | 312.93 g/mol |

| CAS Number | 466639-53-2 |

| Appearance | Colorless to red to green clear liquid |

| Boiling Point | 284.9±25.0 °C (Predicted) |

| Density | 2.062±0.06 g/cm3 (Predicted) |

| Refractive Index | 1.65 |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comnih.govechemi.com

Synthesis of this compound

One common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-methoxyaniline (B1279053). chemicalbook.com The synthesis proceeds in two main stages:

Diazotization: The starting aniline (B41778) is treated with an aqueous solution of hydrochloric acid and sodium nitrite (B80452) at low temperatures (0-5 °C) to form a diazonium salt. chemicalbook.com

Iodination: The resulting diazonium salt is then reacted with a solution of potassium iodide to introduce the iodine atom onto the aromatic ring, yielding the final product. chemicalbook.com

This method provides a reliable way to introduce the iodo group at a specific position relative to the bromo and methoxy substituents.

Reactivity and Synthetic Applications

The key feature of this compound in organic synthesis is the differential reactivity of the two halogen atoms in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective reactions at the iodo-substituted position.

This allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This orthogonal reactivity is a powerful strategy for the synthesis of highly substituted and complex aromatic compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQUDEJWQWDXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677808 | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466639-53-2 | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-iodo-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Iodo 4 Methoxybenzene

Precursor-Based Synthetic Routes

The preparation of 2-bromo-1-iodo-4-methoxybenzene often commences from readily available precursors, which undergo a series of transformations to yield the desired product.

Synthesis from 2-Bromo-4-methoxyaniline (B1279053) via Modified Sandmeyer Reaction

A prominent and high-yielding route to this compound involves a modified Sandmeyer reaction starting from 2-bromo-4-methoxyaniline. chemicalbook.com This two-stage process begins with the diazotization of the aniline (B41778) derivative. In a typical procedure, 2-bromo-4-methoxyaniline is treated with a mixture of hydrochloric acid and sodium nitrite (B80452) in an acetonitrile-water solvent system at a reduced temperature of 0-5°C. chemicalbook.com This step generates the corresponding diazonium salt.

The subsequent step involves the introduction of the iodine substituent. The diazonium salt solution is then treated with potassium iodide in water at room temperature. chemicalbook.com This reaction proceeds overnight, leading to the formation of this compound. This method has been reported to achieve a high yield of 92%. chemicalbook.com

Table 1: Reaction Conditions for Modified Sandmeyer Reaction

| Step | Reagents | Solvent | Temperature | Duration |

| Diazotization | 2-Bromo-4-methoxyaniline, Hydrochloric acid, Sodium nitrite | Acetonitrile, Water | 0-5°C | 0.5 hours |

| Iodination | Potassium iodide | Water, Acetonitrile | 20°C | Overnight |

Regioselective Iodination of 3-Bromoanisole (B1666278) utilizing In Situ Formed Diiodine Monoxide

While direct references to the regioselective iodination of 3-bromoanisole using in situ formed diiodine monoxide to specifically yield this compound are not prevalent in the provided search results, the principles of regioselective halogenation of anisole (B1667542) derivatives are well-established. The methoxy (B1213986) group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. In 3-bromoanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, iodination would be expected to occur at the positions activated by the methoxy group. The precise regioselectivity would depend on the specific iodinating agent and reaction conditions employed.

Synthesis through Halogenation of Anisole Derivatives and Subsequent Functionalization

The synthesis of this compound can also be approached through the sequential halogenation of anisole or its derivatives. rsc.orgrsc.org For instance, one could envision a pathway starting with the bromination of 4-iodoanisole (B42571) or the iodination of 4-bromoanisole. The methoxy group in these precursors directs incoming electrophiles to the ortho position.

A study on the regioselective heterohalogenation of 4-halo-anisoles demonstrates the synthesis of related compounds like 2-iodo-4-bromo-6-chloroanisole, highlighting the feasibility of introducing multiple different halogen atoms onto the anisole ring. rsc.org This suggests that a carefully controlled, stepwise halogenation of an appropriate anisole derivative could yield this compound. The choice of halogenating agents and the sequence of their addition would be critical to achieving the desired substitution pattern.

Considerations for Stereoelectronic Effects in Directed Halogenation

The regioselectivity of halogenation reactions on substituted anisoles is significantly influenced by stereoelectronic effects. The methoxy group, being a strong activating group, exerts a powerful ortho-, para-directing influence due to resonance stabilization of the intermediate carbocation (the arenium ion). The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, stabilizing the positive charge that develops at the ortho and para positions during electrophilic attack.

In the case of 3-bromoanisole, the methoxy group directs iodination to the 2, 4, and 6 positions. The bromine atom, while deactivating the ring towards electrophilic substitution, also directs to the ortho and para positions. The interplay of these directing effects, along with steric hindrance, will ultimately determine the final product distribution. For instance, in the halogenation of 4-halo-anisoles, sequential ortho-aluminations followed by electrophilic halogenation have been used to achieve high regioselectivity. rsc.org This indicates that directed metalation can be a powerful tool to overcome the inherent electronic preferences of the substituents.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the modified Sandmeyer reaction, controlling the temperature during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. chemicalbook.com Maintaining a temperature between 0 and 5°C ensures the stability of the intermediate. chemicalbook.com The slow addition of the potassium iodide solution during the substitution step is also important for controlling the reaction rate and minimizing side reactions.

Post-reaction workup procedures are also vital for isolating a pure product. Standard procedures involve extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297), followed by washing the organic phase with solutions to remove unreacted reagents and byproducts. chemicalbook.com For example, washing with sodium thiosulfate (B1220275) can remove excess iodine. Finally, purification by flash chromatography is often employed to obtain the final product with high purity.

Comparative Analysis of Synthetic Pathways and Precursor Availability

Table 2: Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Starting Material | Key Advantages | Key Disadvantages |

| Modified Sandmeyer Reaction | 2-Bromo-4-methoxyaniline | High reported yield (92%) chemicalbook.com, well-established reaction. | Requires handling of potentially unstable diazonium salts. |

| Halogenation of Anisole Derivatives | Anisole, 4-bromoanisole, or 4-iodoanisole | Potentially fewer steps if starting from a pre-halogenated anisole. | May lead to mixtures of isomers requiring careful purification, regioselectivity can be a challenge. |

The synthesis via halogenation of anisole derivatives offers a more convergent approach but may suffer from issues of regioselectivity. Achieving the specific 2-bromo-1-iodo substitution pattern requires careful control of the reaction conditions and potentially the use of directing groups or specialized reagents to guide the halogenation to the desired positions. The availability of the monosubstituted haloanisole precursors (4-bromoanisole and 4-iodoanisole) is generally good.

Reactivity and Mechanistic Aspects of 2 Bromo 1 Iodo 4 Methoxybenzene

Differential Reactivity and Orthogonality of C(aryl)–I versus C(aryl)–Br Bonds

The difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key determinant of their differential reactivity. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage in various chemical processes, particularly in transition-metal-catalyzed reactions. frontiersin.orgnih.gov This inherent difference in reactivity allows for orthogonal chemical functionalization, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

The differential reactivity of the C-I and C-Br bonds is prominently exploited in selective cross-coupling reactions. In palladium-catalyzed processes, for instance, the oxidative addition of the palladium catalyst to the C-I bond occurs at a significantly lower temperature and with a higher rate than the oxidative addition to the C-Br bond. This selectivity enables the sequential functionalization of 2-bromo-1-iodo-4-methoxybenzene.

A general strategy for the selective cross-coupling of bromo(iodo)arenes involves the initial reaction at the more labile C-I bond, followed by a subsequent coupling at the C-Br bond. thieme-connect.de This stepwise approach allows for the introduction of two different substituents onto the aromatic ring in a controlled manner. For example, a Sonogashira coupling could be performed selectively at the iodine position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromine position. The choice of catalyst, ligands, and reaction conditions can further fine-tune the selectivity of these transformations.

Below is a table illustrating the general principle of selective cross-coupling on a bromo(iodo)arene substrate:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System 1 (for C-I) | Catalyst System 2 (for C-Br) | Resulting Product |

| Terminal Alkyne | Arylboronic Acid | Pd(PPh₃)₄, CuI | Pd(dppf)Cl₂, Base | 1-alkynyl-2-aryl-4-methoxybenzene |

| Amine | Organostannane | Pd₂(dba)₃, Ligand | Pd(PPh₃)₄ | 1-amino-2-stannyl-4-methoxybenzene |

This table represents a conceptual framework for the selective functionalization of a dihalogenated methoxybenzene and does not depict specific experimental results for this compound.

The methoxy (B1213986) group (–OCH₃) at the 4-position of the benzene (B151609) ring plays a crucial role in modulating the reactivity of this compound. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring through resonance effects. This increased electron density, particularly at the ortho and para positions, can influence the rate and regioselectivity of certain reactions.

Mechanistic Investigations of Oxidative Addition and Reductive Elimination Pathways in Transition-Metal Catalysis

Transition-metal-catalyzed cross-coupling reactions are central to the functionalization of aryl halides and typically proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki, Stille, etc. couplings), and reductive elimination. frontiersin.orguni.lu

Oxidative Addition: This is often the rate-determining step, where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. nih.gov For this compound, the oxidative addition will preferentially occur at the weaker C-I bond. The mechanism can be influenced by the nature of the metal, the ligands, and the substrate. wikipedia.org The presence of iodide itself can accelerate many steps in a catalytic cycle due to its properties as a "soft" ligand that binds well to "soft" low-valent metal centers. researchgate.net

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the catalyst is regenerated in its low-valent state. frontiersin.org The facility of this step is crucial for an efficient catalytic turnover.

Kinetic Studies of Halogen Exchange and Redistribution Reactions

The rate of halogen exchange is kinetically controlled and depends on several factors:

The nature of the halogens: The exchange rates typically follow the trend I > Br > Cl, consistent with the carbon-halogen bond dissociation energies. wikipedia.org

The catalyst and ligands: The choice of metal catalyst and coordinating ligands can dramatically influence the reaction rate and equilibrium position. researchgate.net

Solvent and temperature: The reaction medium and temperature play a significant role in the kinetics of the exchange process. organic-chemistry.org

Redistribution or scrambling of halogens can also occur, particularly under forcing conditions or with certain catalysts. Mechanistic pathways for these exchanges can involve oxidative addition/reductive elimination sequences or radical processes. nih.gov A kinetic study of these reactions for this compound would involve monitoring the concentrations of the starting material and the potential products (e.g., 1,2-diiodo-4-methoxybenzene and 1,2-dibromo-4-methoxybenzene) over time under various conditions to determine rate constants and elucidate the underlying mechanism.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks under mild conditions with high functional group tolerance. nih.gov For substrates like 2-Bromo-1-iodo-4-methoxybenzene, the key to its utility lies in the differential reactivity of its C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs much more readily at the C-I bond than at the C-Br bond. This predictable chemoselectivity allows for the initial, selective reaction at the iodine-substituted position, leaving the bromine atom available for a subsequent, different coupling reaction.

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)–C(sp²) bonds, owing to its mild conditions, the commercial availability of boronic acids, and the low toxicity of its boron-containing byproducts. nih.govnih.gov

The reaction of this compound with an organoboron reagent under Suzuki-Miyaura conditions demonstrates excellent regioselectivity. The palladium catalyst will preferentially catalyze the coupling at the more reactive C-I bond. This allows for a stepwise approach to creating complex, unsymmetrical biaryl and triaryl systems.

The primary application of the Suzuki-Miyaura reaction with this compound is the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, natural products, and materials science. nih.govnih.gov By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), the coupling can be stopped after the first reaction at the C-I position. This yields a 2-bromo-4-aryl-1-methoxybenzene intermediate. This intermediate can then be isolated and subjected to a second Suzuki-Miyaura coupling with a different boronic acid under more forcing conditions to react at the less reactive C-Br site, yielding a complex triaryl product. This stepwise approach provides a high degree of control over the final structure. researchgate.net

Table 1: Regioselective Suzuki-Miyaura Coupling Strategy

| Step | Reactant 1 | Coupling Partner | Catalyst System (Illustrative) | Product | Regioselectivity |

| 1 | This compound | Arylboronic Acid (Ar¹-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 2-Bromo-4-aryl¹-1-methoxybenzene | Selective coupling at C-I bond |

| 2 | 2-Bromo-4-aryl¹-1-methoxybenzene | Arylboronic Acid (Ar²-B(OH)₂) | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C | 2-Aryl²-4-aryl¹-1-methoxybenzene | Coupling at remaining C-Br bond |

This table presents an illustrative, generalized reaction scheme. Specific conditions may vary.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for automation and scalability. acs.orgacs.orgrsc.org Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are well-suited for adaptation to flow processes. acs.orgresearchgate.net

While specific studies detailing the use of this compound in continuous flow are not prevalent, the principles of flow chemistry can be directly applied to its reactions. A packed-bed reactor containing an immobilized palladium catalyst could be used for the regioselective Suzuki-Miyaura coupling. researchgate.net Pumping a solution of this compound and a boronic acid through the heated catalyst bed would allow for the continuous production of the mono-arylated product. acs.org This method can lead to higher productivity, easier purification, and minimized catalyst leaching compared to traditional batch processes. rsc.orgresearchgate.net

The Stille coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organotin compound (organostannane). A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. youtube.com

Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound proceeds with high regioselectivity. The palladium catalyst activates the C-I bond preferentially over the C-Br bond. This allows for a programmed, sequential double-coupling strategy.

In a typical approach, this compound is first reacted with one equivalent of an organostannane (e.g., R¹-SnBu₃) under mild conditions. This selectively yields the mono-substituted product, 2-bromo-4-R¹-1-methoxybenzene. After purification, this intermediate can be reacted with a second, different organostannane (R²-SnBu₃), often under slightly more forcing conditions, to afford the di-substituted product, 2-R²-4-R¹-1-methoxybenzene. This strategy is highly effective for synthesizing unsymmetrical, polysubstituted aromatic compounds.

Table 2: Regioselective Double Stille Coupling Strategy

| Step | Reactant 1 | Coupling Partner | Catalyst System (Illustrative) | Product | Regioselectivity |

| 1 | This compound | R¹-SnBu₃ | Pd(PPh₃)₄, LiCl, Toluene, 90°C | 2-Bromo-4-R¹-1-methoxybenzene | Selective coupling at C-I bond |

| 2 | 2-Bromo-4-R¹-1-methoxybenzene | R²-SnBu₃ | Pd₂(dba)₃, P(o-tol)₃, DMF, 110°C | 2-R²-4-R¹-1-methoxybenzene | Coupling at remaining C-Br bond |

This table presents an illustrative, generalized reaction scheme. Specific conditions may vary.

The Negishi coupling involves the palladium-catalyzed reaction between an organohalide and an organozinc reagent. A significant advantage of this reaction is its ability to form not only C(sp²)–C(sp²) bonds but also C(sp²)–C(sp³) bonds, allowing for the introduction of alkyl groups onto an aromatic ring. Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can allow for reactions to proceed at lower temperatures. nih.gov

The C-I versus C-Br bond reactivity difference in this compound is again the controlling factor for regioselectivity. A Negishi coupling using this substrate will first occur at the C-1 position (iodo). This enables the selective introduction of either an aryl, heteroaryl, alkenyl (all sp²), or alkyl (sp³) group. The remaining C-Br bond can then be used in a subsequent coupling step, which could be another Negishi coupling or a different cross-coupling reaction entirely, showcasing the synthetic versatility of this building block.

Table 3: Versatility of the Negishi Coupling with this compound

| Coupling Partner Type | Generic Reagent | Catalyst System (Illustrative) | Initial Product (from selective C-I coupling) | Bond Formed |

| Aryl | Ar-ZnCl | Pd(PPh₃)₄, THF, 50°C | 2-Bromo-4-aryl-1-methoxybenzene | C(sp²)–C(sp²) |

| Alkyl | Alkyl-ZnCl | Pd₂(dba)₃, SPhos, THF, 60°C | 2-Bromo-4-alkyl-1-methoxybenzene | C(sp²)–C(sp³) |

| Alkenyl | (R-CH=CH)-ZnCl | Pd(PPh₃)₄, THF, 50°C | 2-Bromo-4-alkenyl-1-methoxybenzene | C(sp²)–C(sp²) |

This table presents an illustrative, generalized reaction scheme. Specific conditions may vary.

Negishi Coupling: Versatility in C(sp2)–C(sp3) and C(sp2)–C(sp2) Bond Formation

Radiochemical Applications in Positron Emission Tomography (PET) Tracer Synthesis

While direct radiolabeling studies using this compound are not extensively documented, its structural motifs are highly relevant to the synthesis of PET tracers. PET is a powerful in-vivo imaging technique that relies on molecules labeled with positron-emitting radionuclides. rsc.org The development of novel PET radiotracers is crucial for diagnosing and monitoring diseases and facilitating drug development. labcompare.com

The synthesis of radioiodinated compounds, in particular, is a key strategy for creating imaging probes. For instance, benzofuran-2-yl(phenyl)methanone derivatives containing radioiodine have been developed and evaluated as probes for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov These probes have shown the ability to label plaques selectively and exhibit good brain uptake. nih.gov Given that this compound can serve as a precursor to benzofuran (B130515) systems (as discussed in section 4.3.2), it represents a potential starting material for such PET tracers. The existing iodine atom could be substituted with a positron-emitting isotope of iodine (e.g., ¹²⁴I) or the bromo-iodo framework could be elaborated into a target molecule before introducing a radionuclide like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). rsc.org

Heck Reactions: Stereoselective Olefin Functionalization

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene using a palladium catalyst. rsc.orglibretexts.org In dihalogenated substrates like this compound, the difference in reactivity between the C-I and C-Br bonds allows for selective coupling. Iodoarenes are known to undergo oxidative addition to Pd(0) catalysts more readily than bromoarenes. thieme-connect.de

Consequently, this compound can be expected to undergo a Heck reaction selectively at the C-1 position (iodine-bearing carbon). This allows for the stereoselective introduction of an olefinic group at this position while preserving the bromine atom for subsequent transformations. The reaction typically yields the E-isomer of the resulting substituted alkene with high selectivity. thieme-connect.de This stepwise functionalization is a powerful tool for building molecular complexity.

Table 1: Representative Heck Reaction

| Reactant A | Reactant B | Catalyst/Base | Product | Feature |

|---|

C-N Cross-Coupling Reactions (Aryl Amination)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for synthesizing arylamines. Similar to the Heck reaction, the chemoselectivity in the amination of this compound is dictated by the higher reactivity of the C-I bond.

This allows for the selective introduction of a nitrogen-based nucleophile (amines, amides, carbamates) at the C-1 position. The resulting 2-bromo-4-methoxyphenylamine derivative retains the bromine atom, which can be utilized in a second, distinct cross-coupling reaction. This sequential strategy enables the synthesis of complex, multi-substituted aniline (B41778) derivatives that are important intermediates in pharmaceuticals and materials science. Research has shown that C-N cross-coupling can be used to build molecular chains where bromo-iodo intermediates are key. researchgate.net

Nickel-Catalyzed Cross-Coupling and Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, often enabling unique reactivity. For substrates like this compound, nickel catalysis can facilitate cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent. rsc.org

Recent studies have highlighted the C(sp²)-I selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides using nickel catalysis. researchgate.net This methodology allows for the formation of a C(sp²)-C(sp³) bond selectively at the position of the iodo group. The reaction proceeds under conditions that leave the C-Br bond intact, providing a valuable route to molecules containing both aryl-alkyl and aryl-bromide functionalities. Furthermore, nickel catalysts have been shown to be effective in the cross-coupling of methoxyarenes via C-O bond cleavage, although in this specific compound, the reactivity of the C-I and C-Br bonds would dominate. nih.gov

Table 2: Selective Nickel-Catalyzed Cross-Electrophile Coupling

| Substrate | Coupling Partner | Catalyst System | Product | Key Feature |

|---|

Construction of Complex Molecular Architectures and Scaffolds

The ability to undergo selective, sequential reactions makes this compound an excellent precursor for the construction of complex and biologically relevant molecular scaffolds.

Precursor to Biologically Active Compounds and Drug-Like Molecules

Halogenated organic compounds are prevalent in many biologically active molecules and pharmaceuticals. The presence of a bromine atom, in particular, has been associated with enhanced biological activity in various heterocyclic systems. mdpi.com Studies have shown that bromosubstituted benzofuran derivatives possess significant antitumor activity. nih.govmdpi.com Similarly, certain brominated compounds have demonstrated notable antibacterial potential. mdpi.com

This compound serves as a key starting material for introducing a bromo-methoxyphenyl moiety into larger structures. By first reacting at the more labile iodo-position and then using the bromo-position for further coupling or cyclization, complex molecules with predetermined substitution patterns can be synthesized. The synthesis of naturally occurring, biologically active brominated phenols has also been reported, underscoring the importance of brominated aromatic precursors. semanticscholar.org

Table 3: Examples of Biologically Active Scaffolds Derivable from Brominated Precursors

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Bromosubstituted Benzofurans | Antitumor, Cytotoxic | nih.govmdpi.com |

| Brominated Heterocycles | Antibacterial | mdpi.com |

Synthesis of Novel Heterocyclic Systems (e.g., Benzofurans, Indoles, Furans)

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry due to their prevalence in natural products and drugs. nih.gov this compound is an ideal precursor for synthesizing substituted benzofurans and indoles.

A common strategy involves a Sonogashira coupling of a terminal alkyne at the C-1 (iodo) position, followed by an intramolecular cyclization to form the furan (B31954) ring of a benzofuran. This leaves the bromine atom at the 7-position of the benzofuran ring, which can then be used for further functionalization, for example, in the synthesis of derivatives with potential anticancer properties. nih.gov

Similarly, synthetic routes to indoles can be envisioned. For example, a related compound, 1-bromo-2-iodo-3-methoxybenzene, has been used to synthesize 4-halo-1H-indoles. rsc.org A similar strategy could be applied using this compound to generate 7-bromo-5-methoxyindole derivatives. These methods provide access to a wide range of substituted heterocycles that are otherwise difficult to prepare. organic-chemistry.org

Incorporation into Organic Functional Materials (e.g., Optoelectronic Materials, Polymers)

This compound serves as a crucial and versatile building block in the bottom-up synthesis of advanced organic functional materials. Its distinct reactivity, stemming from the two different halogen substituents (bromine and iodine), allows for selective, sequential cross-coupling reactions. This feature is highly advantageous in the precise construction of complex molecular architectures, including conjugated polymers and molecules for optoelectronic applications. The methoxy (B1213986) group also plays a significant role, influencing the solubility and electronic properties of the resulting materials.

Researchers have effectively utilized this compound in the synthesis of precursors for graphene nanoribbons (GNRs), which are considered advanced polymeric and electronic materials. mpg.de In one synthetic pathway, the compound undergoes a selective Sonogashira coupling reaction at the more reactive iodine position with (triisopropylsilyl)acetylene (B1226034) to yield ((2-bromo-4-methoxyphenyl)ethynyl)triisopropylsilane. mpg.de This intermediate is then further functionalized, for example, by converting the bromo group into a boronic ester, creating a monomer ready for polymerization into a larger conjugated system. mpg.de Such polymers are investigated for their potential in high-performance electronics and as hydrogen storage materials. mpg.de

The differential reactivity of the C-I and C-Br bonds is also exploited in the construction of complex, rigid macrocyclic structures and polycyclic aromatic compounds (PACs). In the synthesis of chiral spiro-fused PACs, this compound is reacted with a boronic acid in a Suzuki coupling reaction. mdpi.com This reaction selectively targets the iodine position to form a new carbon-carbon bond, leaving the bromine atom intact for subsequent transformations. mdpi.com This step-wise approach is fundamental to building up the complex, three-dimensional architecture of spiro compounds, which are of interest for their unique photophysical properties and potential in chiroptical materials. mdpi.comresearchgate.net

Furthermore, the utility of this compound extends to the field of optoelectronics, as evidenced by its inclusion in patents for organic light-emitting devices (OLEDs). bldpharm.combldpharm.comgoogle.com In these applications, it serves as a building block for the organic molecules that constitute the emissive and charge-transport layers of the devices. The specific structure of the final molecule, derived from this bromo-iodo precursor, is critical in determining the efficiency, color, and lifetime of the OLED.

The following table summarizes representative examples of the incorporation of this compound into functional organic materials.

| Resulting Material/Intermediate | Material Class | Key Properties/Application | Synthetic Route from this compound |

| ((2-bromo-4-methoxyphenyl)ethynyl)triisopropylsilane | Graphene Nanoribbon Precursor | Building block for conjugated polymers, potential for electronics and hydrogen storage. | Sonogashira coupling |

| 2-(2-bromo-4-methoxyphenyl)-1-benzothiophene | Spiro-fused Polycyclic Aromatic Compound Intermediate | Precursor for chiral scaffolds with unique photophysical properties. | Suzuki Coupling |

| Dibenzo mdpi.comhelicene derivatives | Rigid Macrocycles | Building blocks for shape-persistent, large molecular architectures. | Suzuki-Miyaura Coupling |

| Biaryl carboxy aldehyde | Urolithin-C Intermediate | Intermediate for the synthesis of biologically active molecules. | Suzuki-Miyaura Coupling |

Computational and Theoretical Studies of 2 Bromo 1 Iodo 4 Methoxybenzene Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Energies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and energetics of chemical reactions. For a molecule like 2-Bromo-1-iodo-4-methoxybenzene, DFT calculations can map out the potential energy surfaces of various reaction pathways, identifying transition states and calculating their corresponding activation energies. This information is crucial for predicting the feasibility and outcome of a given transformation.

In the context of cross-coupling reactions, a common application for haloarenes, DFT can be employed to model the oxidative addition of the C-Br or C-I bond to a metal catalyst, typically palladium or copper. The calculations would involve optimizing the geometries of the reactants, the transition state for the bond activation, and the resulting organometallic intermediate. The activation energy for the cleavage of the C-I bond is expected to be lower than that of the C-Br bond, due to the lower bond dissociation energy of the former. This difference in activation energies is a key factor in the chemoselectivity of reactions involving this substrate.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

| Reaction Coordinate | Activation Energy (kcal/mol) |

| C-I Bond Activation | 15.2 |

| C-Br Bond Activation | 21.5 |

| C-H Bond Activation (ortho to -OCH3) | 35.8 |

| C-H Bond Activation (ortho to -Br) | 38.2 |

Note: The values in this table are illustrative and intended to represent the expected trends based on general principles of chemical reactivity. Actual values would be dependent on the specific reaction conditions and the level of theory used in the DFT calculations.

These calculations provide a quantitative basis for understanding why reactions preferentially occur at the more labile C-I bond, a well-established trend for polyhalogenated aromatic compounds.

Molecular Orbital Analysis and Electronic Structure Studies

The electronic structure of this compound is fundamental to its reactivity. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule and how this influences its interactions with other chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions.

For this compound, the methoxy (B1213986) group, being an electron-donating group, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing inductive effects of the bromine and iodine atoms will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogens.

A detailed analysis of the MOs would reveal the specific contributions of each atom's atomic orbitals to the HOMO and LUMO. This can help in predicting the sites of electrophilic and nucleophilic attack. For instance, the HOMO is likely to have significant electron density on the carbon atoms ortho and para to the electron-donating methoxy group, suggesting these positions are favorable for electrophilic substitution. The LUMO, on the other hand, is expected to have large coefficients on the carbon atoms attached to the bromine and iodine, indicating these are the sites for nucleophilic attack or for the initial interaction with a transition metal catalyst in cross-coupling reactions.

Table 2: Conceptual Molecular Orbital Characteristics of this compound

| Molecular Orbital | Key Contributing Atomic Orbitals | Predicted Region of High Electron Density/Reactivity |

| HOMO | p-orbitals of the benzene (B151609) ring, lone pair of the oxygen atom in the methoxy group | Carbon atoms ortho and para to the methoxy group |

| LUMO | σ* orbitals of the C-I and C-Br bonds | Carbon atoms bonded to iodine and bromine |

Prediction of Regioselectivity and Mechanistic Elucidation

The prediction of regioselectivity—the preferential reaction at one position over another—is a key goal of theoretical studies. For this compound, there are multiple potential reaction sites, making regioselectivity a critical consideration.

In electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The methoxy group is a strong activating group and an ortho-, para-director. The bromine and iodine atoms are deactivating groups but are also ortho-, para-directors. The combined influence of these groups would need to be carefully evaluated. Computational models can quantify the relative stability of the Wheland intermediates formed upon electrophilic attack at each possible position, thereby predicting the major product.

For metal-catalyzed cross-coupling reactions, the inherent difference in the reactivity of the C-I and C-Br bonds is the primary determinant of regioselectivity. As established through both experimental observations and theoretical calculations on related systems, the oxidative addition to the C-I bond is significantly more facile than to the C-Br bond. This preference is so strong that it often allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A significant area for future research lies in developing more environmentally benign methods for both the synthesis of 2-bromo-1-iodo-4-methoxybenzene and its subsequent chemical transformations. Current synthetic protocols for the iodination of 3-bromoanisole (B1666278) often employ reagents like diiodine monoxide generated from mercuric oxide (HgO) or mercury(II) acetate (B1210297) (Hg(OAc)₂). nih.goveuropa.eu These mercury-based reagents are highly toxic and pose significant environmental and health risks, making their use undesirable for large-scale production.

Future research will likely focus on discovering and optimizing mercury-free iodination methods. This could involve exploring hypervalent iodine reagents or employing electrochemistry under milder conditions to achieve the desired regioselectivity. The principles of green chemistry—such as waste prevention, maximizing atom economy, and using less hazardous chemical syntheses—will guide these efforts.

Furthermore, while the compound itself is a substrate, its transformations can also be made more sustainable. Many cross-coupling reactions that utilize this building block are already moving in a greener direction. For instance, the use of water as a solvent in Suzuki-Miyaura reactions involving this compound precursors has been reported, reducing the reliance on volatile organic compounds. researchgate.netresearchgate.net Future work could expand on this by developing catalytic systems that function efficiently in other green solvents like ethanol (B145695) or even under solvent-free conditions. The goal is to create synthetic pathways that are not only efficient and selective but also inherently safer and more sustainable throughout the entire lifecycle of the chemical process.

Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Selectivity

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's synthetic utility, allowing for programmed, sequential cross-coupling reactions. The C-I bond is more reactive and is typically targeted first in palladium-catalyzed reactions. Future research will continue to refine this selectivity through the exploration of novel catalytic systems and sophisticated ligand design.

Various palladium catalysts and phosphine (B1218219) ligands have been successfully employed to control the chemoselectivity of reactions such as Suzuki-Miyaura and Stille couplings. europa.euemolecules.comchemspeed.com For example, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used. europa.eumit.edu However, the development of more advanced catalysts, such as the PEPPSI™-IPr, which is an N-heterocyclic carbene (NHC)-palladium complex, demonstrates a move towards more robust and efficient systems that can operate under milder conditions. oxfordglobal.com

The design of ligands is paramount for tuning the catalyst's activity and selectivity. While simple phosphines like triphenylphosphine (B44618) (PPh₃) are effective, more complex ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are being explored to enhance reaction rates and yields. researchgate.netnih.gov Future directions will likely involve:

Developing catalysts with even greater selectivity to completely avoid premature reaction at the C-Br bond.

Designing ligands that enable lower catalyst loadings, reducing costs and residual metal contamination in the final products.

Investigating copper-free catalytic systems for reactions like Sonogashira coupling to prevent side reactions that can occur with copper co-catalysts. nih.gov

The table below summarizes some of the catalytic systems that have been utilized in transformations of this compound.

| Reaction Type | Catalyst | Ligand | Purpose/Observation | References |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | Selective coupling at the C-I position to form an allylbenzene. | europa.eu |

| Stille Coupling | PEPPSI™-IPr | IPr (NHC) | Used for coupling with a stannane (B1208499) in a total synthesis route. | oxfordglobal.com |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂ | PPh₃ | Synthesis of a biaryl carboxy aldehyde intermediate for Urolithin-C. | chemspeed.commit.edu |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Synthesis of a benzothiophene (B83047) derivative. | researchgate.net |

| Suzuki-Miyaura | Encapsulated Pd | dppf | Explored for allylation, though required harsh conditions for this specific substrate. | nih.gov |

Expansion of Synthetic Utility in Diversified Chemical Space

This compound serves as a versatile linchpin for constructing complex molecular architectures. Its ability to undergo sequential, site-selective functionalization makes it an ideal starting point for building molecules with precisely arranged substituents, thereby enabling the exploration of a diversified chemical space.

Researchers have already leveraged this building block to access a range of important compounds:

Bioactive Molecules: It is a key intermediate in the synthesis of magnolol (B1675913) dimer-derived fragments, which act as selective probes for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a target for anti-inflammatory agents. emolecules.comnih.gov It is also the starting material for a multi-step synthesis of Urolithin-C, a gut microbiome metabolite of ellagitannins with antioxidant properties. chemspeed.commit.edu

Complex Natural Products: The compound was used as a fragment in the total synthesis of Haouamine B, a marine alkaloid with a complex polycyclic structure. oxfordglobal.com

Advanced Materials: It has been employed in the synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds, which are of interest for their unique photophysical properties and potential applications in materials science. researchgate.net

Future research will undoubtedly expand this utility further. The core 2-bromo-4-methoxyphenyl motif can be incorporated into a wider variety of scaffolds for drug discovery, agrochemicals, and functional materials. The predictable reactivity allows for its use in diversity-oriented synthesis, where a common intermediate is converted into a large library of structurally diverse compounds for biological screening. As new cross-coupling methodologies and functional group transformations are developed, the range of molecules accessible from this versatile precursor will continue to grow.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The acceleration of chemical research, particularly in medicinal chemistry, increasingly relies on automation and high-throughput experimentation (HTE). nih.govchemspeed.com These platforms allow for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, bases) in parallel, using miniaturized formats like 96-well plates. nih.gov While direct reports on the use of HTE for this compound are not prevalent, its role as a key building block makes it an ideal candidate for such technologies.

Future research will likely see the integration of this compound into automated workflows for several purposes:

Reaction Optimization: HTE platforms can be used to quickly identify the optimal conditions for the selective coupling at either the iodine or bromine position, a task that would be laborious using traditional one-at-a-time methods. mit.edunih.gov

Library Synthesis: Automated flow chemistry and robotic synthesis platforms can use this compound as a foundational scaffold to generate large libraries of analogues for drug discovery. emolecules.combohrium.com For example, an automated system could perform a Suzuki reaction at the iodine position, followed by an array of different coupling partners at the bromine position, to rapidly create hundreds of distinct biaryl compounds. sunthetics.io

On-Demand Synthesis: Automated flow chemistry systems enable the safe, efficient, and reproducible synthesis of molecules. researchgate.netrsc.org Such systems could be programmed to produce specific derivatives of this compound on demand, facilitating faster design-make-test-analyze cycles in pharmaceutical research. nih.govsyrris.com

By coupling the unique reactivity of this compound with the power of automation and machine learning, chemists can navigate complex synthetic landscapes more efficiently, accelerating the discovery of new molecules with desired functions. mit.edusunthetics.io

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-1-iodo-4-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is often synthesized via halogenation of 4-methoxybenzene derivatives. A notable example involves its use in palladium-catalyzed cross-coupling reactions. For instance, in a Heck reaction with pyridine 4-boronic acid, this compound acts as an electrophilic partner, yielding 4-(2’-Bromo-4’-methoxyphenyl)pyridine (38% isolated yield) under conditions involving Pd catalysts and controlled temperature . Key factors include solvent choice (e.g., EtOAc/hexane mixtures) and stoichiometric ratios of halogens to optimize reactivity.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Stability is pH-dependent; the compound remains stable in aqueous solutions at pH 5–8. Storage recommendations include inert atmospheres (argon/nitrogen), low temperatures (2–8°C), and protection from light to prevent dehalogenation or oxidation. Contamination with nucleophiles (e.g., amines) should be avoided to minimize unintended substitutions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm aromatic substitution patterns (e.g., singlet for methoxy at δ ~3.8 ppm, doublets for adjacent halogens) .

- X-ray Crystallography : Resolves steric effects and bond angles (e.g., C–Br and C–I bond lengths ~1.90 Å and ~2.10 Å, respectively) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks (m/z ~328 [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects govern the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : The iodo group (higher electronegativity, weaker C–I bond) typically undergoes oxidative addition with Pd(0) catalysts faster than bromo, enabling selective coupling at the iodine position. For example, in Suzuki-Miyaura reactions, ligand choice (e.g., PPh vs. bulky phosphines) modulates selectivity. Computational studies (DFT) can predict activation barriers for competing pathways .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic cycles?

- Methodological Answer :

- Catalyst Tuning : Use PdCl(dppf) to suppress β-hydride elimination.

- Additives : KI or AgCO traps free iodide, reducing deiodination.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states without nucleophilic interference .

Q. How can computational models predict novel applications of this compound in materials science?

- Methodological Answer :

- Retrosynthetic AI : Tools like Pistachio/Bkms_metabolic predict feasible one-step syntheses using databases (Reaxys, PubChem) to map precursor compatibility .

- Molecular Dynamics : Simulate interactions with polymers or metal surfaces to design optoelectronic materials. For example, π-stacking simulations with polyaromatic hydrocarbons suggest utility in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.